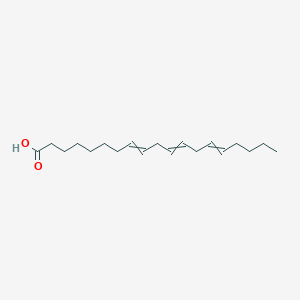

Nonadeca-8,11,14-trienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

17711-18-1 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

nonadeca-8,11,14-trienoic acid |

InChI |

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h5-6,8-9,11-12H,2-4,7,10,13-18H2,1H3,(H,20,21) |

InChI Key |

AUUTXYHFDNASDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCC=CCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Core Metabolic Pathways of 8,11,14 Eicosatrienoic Acid

Lipoxygenase (LOX) Pathway Metabolism of DGLA

The lipoxygenase (LOX) pathway is a major route for DGLA metabolism, producing compounds with predominantly anti-inflammatory properties. nih.govnih.gov

15-Lipoxygenase (15-LOX): This enzyme, encoded by the ALOX15 gene, converts DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) . nih.govwikipedia.org 15-HETrE is noteworthy for its ability to inhibit the transformation of arachidonic acid into pro-inflammatory leukotrienes. wikipedia.orgnih.gov It can also suppress pathways that generate other inflammatory eicosanoids from AA. researchgate.net

5-Lipoxygenase (5-LOX): While the 15-LOX pathway is prominent, DGLA can also be a substrate for 5-LOX, the key enzyme in leukotriene biosynthesis. nih.govnih.govwikipedia.org This interaction, however, is less pronounced compared to its metabolism of arachidonic acid. The metabolism of DGLA by 5-LOX can lead to the formation of 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently 5-oxo-eicosatrienoic acid (5-oxo-ETrE), which may have roles in allergic responses. wikipedia.org

The metabolism of DGLA by LOX enzymes, particularly 15-LOX, contrasts sharply with the metabolism of arachidonic acid, which typically yields potent pro-inflammatory mediators like the series-4 leukotrienes. wikipedia.org

Cytochrome P450 (CYP) Pathway Metabolism

DGLA is also a substrate for Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. acs.orgnih.govnih.gov The CYP epoxygenase pathway, in particular, metabolizes PUFAs to epoxide products. wikipedia.orgnih.gov

When DGLA is the substrate, CYP epoxygenases convert it into various regioisomers of epoxyeicosadienoic acids (EEDs) . acs.orgnih.gov These epoxy-metabolites can be further hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosadienoic acids (DHEDs) . acs.orgnih.gov

Recent research has highlighted the biological significance of this pathway, suggesting that these DGLA-derived metabolites, specifically DHEDs, can induce a form of cell death known as ferroptosis, which may play a role in neurodegeneration. acs.orgnih.gov This represents a distinct mechanism of action compared to metabolites generated via the cyclooxygenase or lipoxygenase pathways. acs.org The specific CYP isoforms involved in DGLA metabolism are part of the broader family of enzymes that also metabolize other PUFAs like arachidonic acid and linoleic acid. nih.govnih.gov

Table 2: Major Metabolic Pathways of DGLA

| Pathway | Key Enzyme(s) | Primary Products from DGLA | General Effect of Products |

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (B1171923) of series 1 (e.g., PGE₁) | Anti-inflammatory, Vasodilation |

| Lipoxygenase (LOX) | 15-LOX | 15-(S)-hydroxyeicosatrienoic acid (15-HETrE) | Anti-inflammatory |

| Cytochrome P450 (CYP) | CYP Epoxygenases, Soluble Epoxide Hydrolase (sEH) | Epoxyeicosadienoic acids (EEDs), Dihydroxyeicosadienoic acids (DHEDs) | Cell signaling, induction of ferroptosis |

Incorporation into Cellular Lipid Pools

Role of Fatty Acid Desaturases (FADS) in DGLA Biotransformation

Fatty acid desaturases are crucial enzymes that introduce double bonds into fatty acid chains, thereby playing a pivotal role in the biosynthesis of long-chain polyunsaturated fatty acids. The metabolism of DGLA is directly and indirectly influenced by the activity of these enzymes.

The enzyme Δ5-desaturase (delta-5-desaturase), encoded by the FADS1 gene, is responsible for the conversion of DGLA into arachidonic acid (AA), a key precursor for the synthesis of pro-inflammatory eicosanoids. mdpi.comnih.govbiorxiv.org However, the activity of Δ5-desaturase is considered limited, which often leads to the accumulation of DGLA in many cell types, especially following dietary supplementation with its precursor, gamma-linolenic acid (GLA). mdpi.comnih.gov This limited conversion is a critical control point in balancing the pools of DGLA and AA, thereby modulating inflammatory responses.

Genetic variations within the FADS1 gene can significantly impact Δ5-desaturase activity. nih.govnih.gov Polymorphisms in the FADS gene cluster have been associated with alterations in plasma fatty acid profiles, including the ratio of AA to DGLA, which serves as an estimate of Δ5-desaturase activity. researchgate.netmdpi.com For instance, certain single nucleotide polymorphisms (SNPs) are linked to lower desaturase activity, resulting in higher levels of DGLA and lower levels of AA. researchgate.net The expression of the FADS1 gene is also subject to epigenetic regulation, with DNA methylation levels in the FADS gene region showing an association with gene expression and, consequently, desaturase activity. nih.govresearchgate.net

Table 1: Factors Influencing Δ5-Desaturase (FADS1) Activity in DGLA Metabolism

| Factor | Description | Effect on DGLA to AA Conversion | Reference |

|---|---|---|---|

| Limited Enzyme Activity | The intrinsic catalytic rate of Δ5-desaturase can be a rate-limiting step. | Leads to accumulation of DGLA relative to AA. | mdpi.comnih.gov |

| Genetic Polymorphisms (SNPs) | Variations in the FADS1 gene sequence. | Can increase or decrease enzyme efficiency, altering the AA/DGLA ratio. | researchgate.netmdpi.com |

| Gene Expression (FADS1) | The level of FADS1 mRNA transcription. | Higher expression generally leads to increased conversion of DGLA. | nih.govnih.gov |

| Epigenetic Regulation | DNA methylation can influence FADS1 gene expression. | Changes in methylation can alter desaturase activity. | nih.govresearchgate.net |

Interestingly, the FADS2 gene product has been shown to possess multiple functions, including Δ8-desaturase activity. epa.govresearchgate.net This provides an alternative pathway for the synthesis of certain polyunsaturated fatty acids. researchgate.net Genetic polymorphisms in the FADS2 gene are also associated with variations in desaturase activity, affecting the balance of omega-3 and omega-6 fatty acids. researchgate.net

Regulation by Elongation of Very Long Chain Fatty Acids (ELOVL) Enzymes (e.g., ELOVL5)

The conversion of GLA to DGLA is facilitated by an elongase enzyme, specifically the Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). nih.govontosight.aid-nb.info This enzyme catalyzes the addition of two carbon atoms to the carboxyl end of GLA, lengthening the fatty acid chain from 18 to 20 carbons to form DGLA. ontosight.aiyeastgenome.org ELOVL5 is a key player in the biosynthesis of polyunsaturated fatty acids, and its activity is crucial for maintaining the cellular levels of DGLA. ontosight.aisoton.ac.uk

Studies have shown that the expression of the ELOVL5 gene can be regulated by various factors, and its activity is essential for the production of DGLA from its precursor. d-nb.infosoton.ac.uk For instance, in human endothelial cells, silencing the ELOVL5 gene significantly inhibits the elongation of GLA to DGLA. soton.ac.uk ELOVL5 is involved in the elongation of various polyunsaturated fatty acids, highlighting its central role in fatty acid metabolism. nih.govnih.gov

Involvement of Cytochrome P450 Monooxygenases in Epoxy- and Hydroxy-Eicosatrienoic Acid Synthesis

Beyond its conversion to arachidonic acid or its role as a precursor for anti-inflammatory eicosanoids, DGLA can be metabolized by cytochrome P450 (CYP) epoxygenases. nih.gov These enzymes oxidize DGLA to form various epoxy- and hydroxy-eicosatrienoic acids (EETs and HETEs, respectively). The specific regio- and stereoisomers produced depend on the particular CYP isoform involved. These DGLA-derived metabolites are bioactive lipid mediators that can exert a range of physiological effects. The oxidation of polyunsaturated fatty acids by CYP epoxygenases represents a significant pathway for the generation of signaling molecules. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH) in EET Metabolism

The biological activity of the epoxy-eicosatrienoic acids derived from DGLA and other polyunsaturated fatty acids is terminated through hydrolysis by the enzyme soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme converts the epoxides into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). nih.gov Inhibition of sEH can, therefore, increase the levels and prolong the biological actions of EETs, which often possess anti-inflammatory and vasodilatory properties. nih.govnih.gov The metabolism of EETs to DHETs has been demonstrated in intact human blood vessels, highlighting the importance of sEH in regulating the signaling of these lipid mediators in the vasculature. nih.gov

Comparative Enzymatic Activity in Different Cell Types (e.g., Hepatocytes vs. Hepatoma Cells)

The enzymatic machinery for metabolizing fatty acids, including DGLA, can vary significantly between different cell types. The liver is a primary site of fatty acid metabolism. Comparisons between primary human hepatocytes and various hepatoma cell lines (such as HepG2, Hep3B, Huh-7) have revealed substantial differences in the activities of drug-metabolizing enzymes, including cytochrome P450 isoforms. nih.gov

Generally, hepatoma cell lines exhibit significantly lower activities of phase I enzymes, like CYPs, compared to primary hepatocytes, often retaining only 5-15% of the activity. nih.gov However, some phase II enzyme activities in these cell lines can be comparable to those in primary hepatocytes. nih.gov Studies have also shown that hepatoma cell lines are not always good models for lipid accumulation in response to fatty acids, glucose, and fructose (B13574) when compared to primary human hepatocytes, which show considerable inter-individual variation. nih.gov Among hepatoma cell lines, Huh-7 and HCC-T cells have been identified as having a drug-metabolizing profile that is closest to that of primary hepatocytes under specific culture conditions. nih.gov These differences in enzymatic profiles have significant implications for studies on DGLA metabolism and the extrapolation of findings from cell lines to in vivo physiology.

Table 2: Comparison of Metabolic Enzyme Activity

| Enzyme/Process | Primary Human Hepatocytes | Hepatoma Cell Lines (e.g., HepG2, Huh-7) | Reference |

|---|---|---|---|

| Cytochrome P450 (Phase I) Activity | High (Gold Standard) | Substantially lower (5-15% of primary hepatocytes) | nih.gov |

| Phase II Enzyme Activity | Variable | Some activities are comparable to primary hepatocytes. | nih.gov |

| Lipid Accumulation in Response to Fatty Acids | Significant, with inter-individual variation. | Variable and not always representative of primary cells. | nih.gov |

Biological Roles and Intracellular Signaling Mechanisms of 8,11,14 Eicosatrienoic Acid and Its Derivatives

Modulation of Cellular Signaling Pathways by DGLA and Eicosanoids

8,11,14-Eicosatrienoic acid, more commonly known as Dihomo-gamma-linolenic acid (DGLA), is a polyunsaturated fatty acid that plays a significant role in modulating cellular signaling pathways. As an intermediate in fatty acid metabolism, DGLA is found within the phospholipids (B1166683) of cell membranes. Its release from these membranes by the action of phospholipase A2 initiates its conversion into a variety of bioactive lipid mediators, collectively known as eicosanoids.

The signaling effects of DGLA are primarily executed through these derivatives. DGLA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce distinct classes of signaling molecules. Unlike the eicosanoids derived from arachidonic acid (AA), those from DGLA often have different, and sometimes opposing, biological activities. For instance, DGLA is a precursor to the 1-series prostaglandins (B1171923) (e.g., PGE1) and the 3-series thromboxanes (e.g., TXA3). These molecules interact with specific G-protein coupled receptors on the surface of target cells, initiating downstream signaling cascades that can influence processes such as inflammation, vasodilation, and platelet aggregation.

Furthermore, unmetabolized DGLA itself can influence cellular function by altering membrane fluidity and modulating the activity of membrane-bound proteins. Research has also pointed to its ability to be incorporated into the membranes of various cell types, including endothelial cells and platelets, thereby changing the substrate availability for eicosanoid production.

Anti-inflammatory Mechanisms of DGLA-derived Eicosanoids

The anti-inflammatory profile of DGLA is a key area of its biological significance and is attributed to a dual mechanism of action.

DGLA serves as a competitive inhibitor of arachidonic acid (AA) metabolism. Both DGLA and AA are substrates for the same COX and LOX enzymes that synthesize eicosanoids. However, AA is the precursor to the highly pro-inflammatory 2-series prostaglandins (e.g., PGE2) and the 4-series leukotrienes (e.g., LTB4). By competing for access to the active sites of COX and LOX enzymes, an increased availability of DGLA can effectively reduce the production of these potent pro-inflammatory mediators derived from AA. This substrate competition is a fundamental aspect of DGLA's ability to temper inflammatory responses. For example, DGLA competes with arachidonic acid for the cyclooxygenase enzyme, thereby inhibiting the formation of pro-inflammatory prostaglandins and thromboxanes from the latter.

In addition to limiting the production of pro-inflammatory mediators from AA, DGLA is itself converted into eicosanoids with distinct anti-inflammatory and immunomodulatory properties. When DGLA is acted upon by COX enzymes, it is converted to Prostaglandin (B15479496) E1 (PGE1). PGE1 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). It can also suppress the function of lymphocytes and inhibit platelet aggregation.

Similarly, when DGLA is metabolized by 15-lipoxygenase, it produces 15-hydroxyeicosatrienoic acid (15-HETrE), another metabolite with anti-inflammatory actions. 15-HETrE can inhibit the activity of 5-lipoxygenase, the enzyme responsible for synthesizing the potent chemoattractant leukotriene B4 (LTB4) from arachidonic acid. This multifaceted approach—reducing pro-inflammatory signals while simultaneously producing anti-inflammatory ones—underpins the therapeutic potential of DGLA in inflammatory conditions.

Impact on Cellular Proliferation and Apoptosis in Research Models

DGLA has been the subject of extensive research regarding its effects on cell proliferation and programmed cell death (apoptosis), particularly in the context of cancer biology.

Studies using various cancer cell lines have demonstrated that DGLA can inhibit cellular proliferation by inducing cell cycle arrest. The specific phase of the cell cycle affected can vary depending on the cell type and experimental conditions. For instance, in some cancer models, treatment with DGLA has been shown to cause an accumulation of cells in the G0/G1 phase, preventing them from entering the S phase where DNA replication occurs. This G1 arrest is often associated with changes in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). It has been observed that DGLA can downregulate the expression of cyclin D1, a protein crucial for progression through the G1 phase.

| Cell Line | Observed Effect of DGLA | Associated Molecular Change |

| Human colon cancer cells | Cell cycle arrest at G0/G1 phase | Downregulation of cyclin D1 |

| Human prostate cancer cells | Inhibition of proliferation | Alterations in CDK activity |

| Breast cancer cells | Suppression of growth | Modulation of cell cycle checkpoints |

Beyond its cytostatic effects, DGLA has been shown to be a potent inducer of apoptosis in numerous cancer cell models. The apoptotic cascade initiated by DGLA involves the intrinsic, or mitochondrial, pathway. A hallmark of this pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the mitochondria into the cytosol.

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This structure activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3. These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of programmed cell death. Research has confirmed that DGLA treatment can lead to a significant increase in the cytosolic concentration of cytochrome c and subsequent activation of the caspase cascade in susceptible cancer cells.

| Apoptotic Event | Role in DGLA-Induced Apoptosis | Supporting Evidence |

| Mitochondrial Membrane Permeabilization | DGLA and its metabolites can induce stress on the mitochondria, leading to pore formation. | Observed in various cancer cell lines. |

| Cytochrome C Release | A key initiating step of the intrinsic apoptotic pathway triggered by DGLA. | Detected increase in cytosolic cytochrome c post-treatment. |

| Caspase Activation | DGLA-induced cytochrome c release leads to the activation of caspase-9 and effector caspases (e.g., caspase-3). | Studies show cleavage and activation of caspases in DGLA-treated cells. |

Inhibition of Human Topoisomerase Enzymes by Trienoic Acids

The proposed mechanism for this inhibition, based on in silico docking studies, suggests a potential interaction with the enzyme. mdpi.com It is important to note that these findings are based on structurally related compounds, and further research is required to determine if Nonadeca-8,11,14-trienoic acid exhibits similar properties.

Other classes of compounds, such as the antibiotic simocyclinone D8, have been identified as dual catalytic inhibitors of human topoisomerases I and II. nih.gov Additionally, certain polysaccharides, like D-galactan sulfate (B86663) from the marine microalga Gymnodinium sp. A(3), have also been shown to be potent inhibitors of both topoisomerase I and II, acting as catalytic inhibitors rather than poisons that stabilize the DNA-enzyme cleavage complex. nih.gov These examples highlight the diversity of molecules that can target topoisomerases, suggesting that fatty acids like trienoic acids could represent a novel class of modulators for these critical enzymes.

Influence on Mitochondrial Functionality and Bioenergetics

Polyunsaturated fatty acids are known to play a significant role in mitochondrial function, and trienoic acids are no exception. Mitochondria are central to cellular energy balance and are key regulators of apoptosis. mdpi.com Research has shown that certain synthetic trienoic acids can penetrate mitochondrial membranes and uncouple oxidation from phosphorylation, which results in a decrease in the mitochondrial membrane potential. mdpi.com This disruption of mitochondrial function can activate the mitochondrial pathway of apoptosis, a programmed cell death mechanism. mdpi.com

Long-chain fatty acids are generally recognized as natural uncouplers of oxidative phosphorylation in mitochondria. nih.gov This uncoupling dissipates the proton gradient across the inner mitochondrial membrane, which can decrease the efficiency of ATP synthesis. nih.gov In some cases, the transfer of the dissociated form of the fatty acid across the mitochondrial membrane can be facilitated by the adenine (B156593) nucleotide translocase. nih.gov Beyond their uncoupling effects, long-chain fatty acids can also decrease the activity of the respiratory chain through mechanisms that are not yet fully understood. nih.gov In conditions of cellular stress or in certain pathological states characterized by an accumulation of fatty acids, their uncoupling effect can become more prominent. nih.gov

Furthermore, all-trans-retinoic acid (atRA), a derivative of vitamin A, has been shown to enhance mitochondrial function in human liver models by increasing the expression of genes involved in mitochondrial β-oxidation, the tricarboxylic acid (TCA) cycle, and the respiratory chain. nih.gov It also promotes mitochondrial biogenesis. nih.gov While atRA is not a trienoic acid, this research highlights the broader regulatory roles of lipid molecules in mitochondrial bioenergetics.

Interactions with the Endocannabinoid System, including Novel Ligand Formation

The endocannabinoid system (ECS) is a crucial signaling network involved in regulating a wide array of physiological processes, including mood, energy balance, and inflammation. researchgate.netagemed.org The primary components of the ECS are cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. researchgate.net Polyunsaturated fatty acids (PUFAs) are intrinsically linked to the ECS as they are the precursors for the synthesis of endocannabinoids. agemed.org

The most well-studied endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are derived from the omega-6 fatty acid, arachidonic acid. agemed.org However, the ECS is also modulated by endocannabinoid-like molecules derived from other PUFAs. For instance, omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) can be converted into their own respective ethanolamides, eicosapentaenoyl ethanolamide (EPEA) and docosahexaenoyl ethanolamide (DHEA). agemed.org These omega-3 derived endocannabinoid-like molecules often exhibit anti-inflammatory properties, contrasting with the more pro-inflammatory roles of some omega-6 derived endocannabinoids. projectcbd.org

While direct evidence of this compound being a precursor to a novel endocannabinoid ligand is currently lacking, its structure as a polyunsaturated fatty acid suggests a potential for interaction with the ECS. The enzymatic machinery of the ECS can utilize various fatty acid substrates, and it is plausible that this compound could be metabolized into N-acyl ethanolamides or other lipid signaling molecules that interact with cannabinoid receptors or related targets. nih.gov

Dietary intake of different fatty acids can influence the balance of endocannabinoids in the body. projectcbd.org A diet rich in omega-3 fatty acids, for example, has been shown to enhance the function of the CB1 receptor. projectcbd.org This highlights the intricate relationship between dietary lipids and the tone of the endocannabinoid system. Further research is necessary to elucidate the specific role, if any, that this compound plays within this complex signaling network.

Investigations into Antimicrobial and Antiviral Activities of Fatty Acids with Triene Structures

Fatty acids, including those with triene structures, have long been recognized for their antimicrobial properties. nih.gov They are a component of the innate immune system in many organisms, defending against a variety of pathogens. nih.govmdpi.com The antimicrobial activity of fatty acids is often dependent on their chain length and the degree of unsaturation. nih.gov

Long-chain unsaturated fatty acids generally exhibit inhibitory activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. mdpi.com Some fatty acids can also inhibit bacterial enzymes, such as those involved in fatty acid biosynthesis, further impeding bacterial growth. mdpi.com For example, linoleic acid has been reported to be a potent antibacterial agent. nih.gov

In terms of antiviral activity, polyunsaturated fatty acids have been shown to be effective against enveloped viruses. nih.govresearchgate.net The proposed mechanism involves the disruption of the viral envelope, which is a lipid-based structure. nih.gov For instance, eicosapentaenoic acid (EPA) has demonstrated broad-spectrum antiviral activity by disrupting the integrity of the viral envelope of viruses such as Zika virus, dengue virus, herpes simplex virus-1, and influenza virus. nih.gov Similarly, oil from Opuntia ficus-indica, which is rich in linolenic acid, has shown an antiviral effect against herpes simplex virus type 2 (HSV-2). nih.gov

While specific studies on the antimicrobial and antiviral properties of this compound are scarce, the general activities of other trienoic and polyunsaturated fatty acids suggest that it may also possess such capabilities.

Table 1: Antimicrobial and Antiviral Activities of Selected Fatty Acids

| Fatty Acid/Oil | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Synthetic Trienoic Acids | Jurkat, K562, U937, HL60, HeLa (cancer cell lines) | Cytotoxic effects | mdpi.com |

| Fungal Essential Oils | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus | Strong antibacterial effect | nih.gov |

| Linoleic Acid | Staphylococcus aureus | Inhibition of fatty acid synthesis | mdpi.com |

| Eicosapentaenoic Acid (EPA) | Zika virus, DENV-2, HSV-1, Influenza virus | Disruption of viral envelope integrity | nih.gov |

Occurrence and Distribution of Dihomo Gamma Linolenic Acid in Biological Systems and Research Models

DGLA Presence in Diverse Organisms

DGLA is not abundantly found in nature but has been identified in a range of organisms, from mammals and fungi to trace amounts in some plants and marine life. wikipedia.org

In mammalian systems, DGLA is an intermediate in the conversion of linoleic acid to arachidonic acid. wikipedia.org Its concentration varies significantly between species and tissues.

Cattle: DGLA is found in trace amounts in animal products, including beef. wikipedia.orghmdb.ca

Rat Liver: The liver is a primary site for fatty acid metabolism. Studies in rats have shown that dietary supplementation with oils rich in gamma-linolenic acid (GLA), the precursor to DGLA, leads to a significant increase in DGLA levels in liver phospholipids (B1166683). karger.com Research has examined the effects of DGLA-rich fungal oils on hepatic fatty acid synthesis and oxidation in rats, demonstrating that DGLA can influence lipogenic enzymes. nih.govcambridge.org Further studies have shown that dietary DGLA is incorporated into the liver, serum, and brain, with levels increasing in a dose-dependent manner. oup.com Aging can slow the desaturation of linoleic acid, but a GLA-rich diet has been shown to increase DGLA levels in the liver microsomes of old rats. nih.gov

Human Milk: Human milk contains a complex profile of fatty acids crucial for infant development, including DGLA. escholarship.orgchiro.orgnih.gov The fatty acid composition of human milk is influenced by maternal diet, genetics, and other factors. nih.gov One study identified DGLA as part of the n-6 polyunsaturated fatty acid profile in human milk. nih.gov Another analysis found that DGLA-derived oxylipins in human milk correlated with growth rates in preterm infants. escholarship.org However, its presence can be variable; one study noted that DGLA (at less than 0.3%) was only detected in the milk of women with a normal BMI, with or without gestational diabetes, and not in the milk of obese participants. mdpi.com

Table 1: DGLA Occurrence in select Mammalian Systems

| System | Finding | References |

|---|---|---|

| Cattle | Found in trace amounts in beef products. | wikipedia.orghmdb.ca |

| Rat Liver | DGLA levels increase with dietary GLA or DGLA supplementation. | karger.comoup.com |

| Influences the activity of enzymes involved in fatty acid synthesis. | nih.govcambridge.org | |

| Human Milk | Present as a component of the n-6 PUFA profile. | nih.gov |

| DGLA-derived oxylipins correlate with preterm infant growth. | escholarship.org | |

| Detectability may vary based on maternal BMI. | mdpi.com |

Certain fungi are notable producers of polyunsaturated fatty acids. The fungus Mortierella alpina is particularly recognized for its ability to produce arachidonic acid. nih.gov However, through genetic modification, it has been developed into a potent producer of DGLA. nih.govmdpi.com Researchers have created mutants of M. alpina with low or defective Δ5-desaturase activity, the enzyme that converts DGLA to arachidonic acid. nih.govnih.gov These modified strains accumulate DGLA, with one mutant producing 3.2 grams of DGLA per liter of culture broth, where DGLA constituted 23.4% of the total mycelial fatty acids. nih.gov In another study, disruption of the Δ5-desaturase gene resulted in strains where DGLA reached 40.1% of total fatty acids, with no detectable arachidonic acid. nih.gov The oil extracted from these fungi serves as a source for DGLA used in research and clinical trials. nih.govmdpi.com

Table 2: DGLA Production in Mortierella alpina Mutants

| Strain/Condition | DGLA Yield | Percentage of Total Fatty Acids | Reference |

|---|---|---|---|

| Δ5-desaturase-defective mutant | 3.2 g/L | 23.4% | nih.gov |

| Δ5-desaturase gene-disruptant | Not specified | 40.1% | nih.gov |

DGLA is generally uncommon in plant sources, which more typically contain its precursor, GLA. wikipedia.orgnih.govmdpi.com

Punica granatum (Pomegranate): While pomegranate seed oil is renowned for its high content of punicic acid, a conjugated linolenic acid, Dihomo-γ-Linolenic acid has been detected in the edible part of some pomegranate varieties, such as the '29-101' variety, though not in others. nih.goviseki-food-ejournal.comiseki-food-ejournal.com Its presence is not a defining characteristic of pomegranate seed oil. nih.govmdpi.comresearchgate.net

Conifer Species: Specific data on the presence of DGLA in conifer species is not readily available in the reviewed literature.

Caoguo Extract (Amomum tsao-ko): An analysis of Caoguo extract using accelerated solvent extraction identified 169 chemical components. nih.gov The primary constituents were alcohols, aldehydes, esters, and sterols. nih.gov Dihomo-gamma-linolenic acid was not listed among the identified organic acids or other compound classes in this specific analysis. nih.gov

Marine organisms are well-known sources of omega-3 polyunsaturated fatty acids, but their omega-6 fatty acid profiles can also be diverse.

Mollusks: The fatty acid composition of nudibranch mollusks is notably different from other marine gastropods. mdpi.com While typically rich in omega-3 PUFAs, the nudibranchs studied showed that these were minor components. Instead, they exhibited a wide diversity of other fatty acids, including very long-chain fatty acids known as demospongic acids, and various odd and branched-chain fatty acids. mdpi.com DGLA was not specifically highlighted as a major component in the lipid profiles of the studied nudibranchs. mdpi.com

Sea Sponges: While the reviewed literature on nudibranchs mentions the presence of demospongic acids, which are characteristic of sponges (Porifera), specific information regarding DGLA content in sea sponges was not found.

Utilization of Animal Models in DGLA Research (e.g., fads2-deficient mice)

Animal models are indispensable for studying the complex metabolism and physiological effects of fatty acids. Mice deficient in the Fads2 gene, which encodes the delta-6 desaturase (D6D) enzyme, have been particularly valuable in DGLA research. nih.govnih.gov The D6D enzyme is critical for the conversion of linoleic acid to GLA, the precursor of DGLA. wikipedia.org

By using fads2 knockout (KO) mice, researchers can investigate the metabolic pathways and the independent effects of various fatty acids. nih.govresearchgate.net For instance, in fads2 KO mice, the conversion of linoleic acid to downstream products like GLA, DGLA, and arachidonic acid is blocked. researchgate.net This allows for a clearer understanding of how bypassing this enzymatic step, for example by providing GLA directly, affects the levels of DGLA and subsequent metabolites. Studies with these models have shown that a D6D deficiency alters triacylglycerol and fatty acid cycling in adipose tissue, leading to lower body weight and smaller fat depots, independent of dietary omega-3 intake. nih.gov These mice are crucial for delineating the roles of DGLA's precursor, linoleic acid, from its downstream product, arachidonic acid, in various physiological and pathological processes. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Dihomo Gamma Linolenic Acid Research

Chromatographic Separation and Detection Techniques

Chromatography is fundamental to separating DGLA from complex biological matrices. When coupled with mass spectrometry, it provides a powerful tool for both identification and quantification. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including DGLA. intertek.comnih.gov For fatty acids to be analyzed by GC, they must first be converted into volatile ester derivatives, commonly methyl esters (FAMEs). innovatechlabs.com This derivatization step is crucial as it allows the compounds to be vaporized and travel through the GC column. thermofisher.com

The process begins with the injection of the derivatized sample into the gas chromatograph, where it is vaporized. innovatechlabs.com An inert carrier gas, such as helium or nitrogen, transports the vaporized analytes through a capillary column. thermofisher.com The column's stationary phase separates the different fatty acid esters based on their boiling points and polarity, causing them to elute at distinct retention times. eag.com Following separation, the compounds enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. thermofisher.com This spectrum serves as a chemical fingerprint, allowing for definitive identification by comparing it to spectral libraries. Quantification is achieved by measuring the peak area of the ion chromatogram and comparing it to that of a known amount of an internal standard. nih.gov GC-MS provides high chromatographic resolution and is well-suited for comprehensive fatty acid profiling in various biological samples. nih.gov

Table 1: Key Aspects of GC-MS Analysis for DGLA

| Parameter | Description | Relevance to DGLA Analysis |

|---|---|---|

| Sample Preparation | Involves lipid extraction from the biological matrix (e.g., plasma, tissues) followed by saponification or transesterification. | Releases DGLA from complex lipids (e.g., phospholipids (B1166683), triglycerides) into its free fatty acid form. |

| Derivatization | Conversion of fatty acids into volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. nih.gov | Essential for making DGLA and other fatty acids suitable for GC analysis by increasing their volatility. thermofisher.com |

| GC Separation | Separation of FAMEs on a capillary column based on chain length, degree of unsaturation, and double bond position. | Allows for the separation of DGLA from other isomeric and non-isomeric fatty acids present in the sample. eag.com |

| MS Detection | Ionization of the eluted compounds and analysis of their mass spectra. Identification is based on the unique fragmentation pattern. | Provides structural confirmation and allows for accurate quantification of DGLA, even at low concentrations. intertek.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for fatty acid analysis, offering distinct advantages, particularly for the analysis of DGLA and its metabolites. nih.gov This technique does not typically require derivatization, simplifying sample preparation and allowing for the analysis of a broader range of lipid molecules in their native form. nih.gov LC-MS/MS is especially valuable for studying DGLA metabolites, such as prostaglandins (B1171923) and other eicosanoids, which can be thermally unstable and unsuitable for GC analysis. nih.govresearchgate.net

In a typical LC-MS/MS workflow, lipids are extracted from a sample and separated using reversed-phase liquid chromatography. nih.gov The separated analytes are then ionized, most commonly by electrospray ionization (ESI), and introduced into a tandem mass spectrometer (often a triple quadrupole). nih.govnih.gov The first quadrupole selects the precursor ion (the ion corresponding to the mass of DGLA), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion, creating a highly selective and sensitive detection method known as Multiple Reaction Monitoring (MRM). nih.gov This high selectivity minimizes interferences from the complex biological matrix, enabling accurate quantification. youtube.com

Table 2: Example of LC-MS/MS Parameters for DGLA Analysis in Plasma

| Parameter | Setting/Value | Reference |

|---|---|---|

| Chromatography | Ultra-Fast Liquid Chromatography (UFLC) with C18 column | nih.gov |

| Mobile Phase | Gradient elution with water (containing 10 mM ammonium (B1175870) acetate) and acetonitrile | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (m/z) | 305.30 | nih.gov |

| Product Ion (m/z) | 261.30 | nih.gov |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fatty acids like DGLA. While mass spectrometry provides information on mass and fragmentation, NMR offers detailed insights into the molecular structure, including the precise location and geometry (cis or trans) of double bonds. nih.gov

¹H NMR and ¹³C NMR are the most common NMR techniques used. In ¹H NMR, the chemical shifts and coupling constants of the hydrogen nuclei (protons) provide a wealth of information. For DGLA, specific signals can be attributed to protons on the double-bonded carbons (vinylic protons), protons adjacent to the double bonds (allylic protons), and protons along the saturated acyl chain. nih.gov The coupling constants between adjacent vinylic protons can definitively establish the cis configuration of the double bonds, a key feature of naturally occurring DGLA. nih.gov ¹³C NMR provides complementary information by detecting the carbon backbone, with distinct chemical shifts for the carboxyl carbon, the sp²-hybridized carbons of the double bonds, and the sp³-hybridized carbons of the methylene (B1212753) groups. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts for Unsaturated Fatty Acids

| Proton Group | Typical Chemical Shift (ppm) | Structural Information Provided |

|---|---|---|

| Terminal Methyl (-CH₃) | ~0.90 | Identifies the omega (ω) end of the fatty acid chain. |

| Methylene (-CH₂-) in saturated chain | ~1.30 | Represents the bulk of the aliphatic chain. |

| Allylic Methylene (-CH=CH-CH₂-) | ~2.05 | Protons adjacent to a single double bond. |

| Bis-allylic Methylene (-CH=CH-CH₂-CH=CH-) | ~2.80 | Diagnostic for methylene-interrupted double bonds, as found in DGLA. |

| Vinylic (-CH=CH-) | ~5.35 | Protons directly attached to the double-bonded carbons. |

Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure.

Isotopic Labeling Techniques for Metabolic Flux and Pathway Tracing

Isotopic labeling is a powerful methodology used to trace the metabolic fate of DGLA and quantify the rates of its conversion through various biochemical pathways (metabolic flux). nih.gov This approach involves introducing a stable (non-radioactive) or radioactive isotope-labeled version of DGLA or its precursors into a biological system, such as cell cultures or animal models. mdpi.com Commonly used stable isotopes include deuterium (B1214612) (²H or D) and carbon-13 (¹³C). mdpi.com

Once the labeled compound is administered, its journey through metabolic pathways can be tracked. nih.gov For instance, by using ¹³C-labeled DGLA, researchers can follow the incorporation of the ¹³C atoms into downstream metabolites like prostaglandin (B15479496) E₁ (PGE₁), 15-hydroxyeicosatrienoic acid (15-HETrE), or arachidonic acid (AA). nih.govresearchgate.net Mass spectrometry is the primary analytical tool for these studies, as it can differentiate between the unlabeled (natural abundance) and the heavier, isotope-labeled versions of each metabolite based on their mass difference. princeton.edu This allows for the precise measurement of the rate of synthesis and turnover of DGLA and its products, providing a dynamic view of lipid metabolism that is unattainable with static concentration measurements alone. mdpi.com

Table 4: Examples of Isotopic Tracers in Fatty Acid Metabolism Research

| Isotopically Labeled Compound | Isotope | Application in DGLA-Related Research |

|---|---|---|

| [1-¹³C]-DGLA | Carbon-13 | Tracing the conversion of DGLA to its eicosanoid metabolites (e.g., PGE₁) or its desaturation to arachidonic acid. |

| [D₈]-Arachidonic Acid | Deuterium | Used as an internal standard for the quantification of DGLA and other PUFAs by LC-MS/MS, accounting for extraction losses. nih.gov |

| [¹³C₁₈]-Linoleic Acid | Carbon-13 | Studying the entire biosynthetic pathway from the essential fatty acid precursor through γ-linolenic acid (GLA) to DGLA. |

| [1-¹⁴C]-DGLA | Carbon-14 (Radioactive) | Historically used in metabolic pathway tracing; allows for highly sensitive detection via scintillation counting. |

Lipidomics Approaches for Comprehensive DGLA Profiling and Related Lipid Species

Lipidomics represents a systems-level approach to the analysis of lipids, aiming for the comprehensive identification and quantification of the complete set of lipids (the lipidome) in a biological sample. nih.gov This holistic methodology places the analysis of DGLA within the broader context of the entire lipid network, revealing interactions and correlations that might be missed by focusing on a single molecule. mdpi.com

The primary technology driving lipidomics is high-resolution LC-MS/MS. mdpi.com This platform allows for the simultaneous measurement of hundreds to thousands of individual lipid species across various classes, including phospholipids, triglycerides, sphingolipids, and free fatty acids like DGLA. nih.gov By comparing the lipidomes of different samples (e.g., healthy vs. diseased tissue, or before and after a dietary intervention), researchers can identify significant changes in lipid profiles. For example, a lipidomics study could reveal how an increase in dietary DGLA not only elevates its own levels but also alters the abundance of specific phospholipids containing arachidonic acid or eicosapentaenoic acid, providing a deeper understanding of competitive metabolic interactions. nih.gov The large datasets generated by lipidomics require sophisticated bioinformatics tools for data processing, statistical analysis, and pathway mapping. mdpi.com

Table 5: Lipid Classes Profiled in a Comprehensive Lipidomics Study

| Lipid Category | Lipid Classes | Relevance to DGLA Research |

|---|---|---|

| Fatty Acyls | Free Fatty Acids, Eicosanoids | Directly quantifies DGLA and its metabolic products (e.g., PGE₁). nih.gov |

| Glycerolipids | Triglycerides (TAG), Diglycerides (DAG) | Reveals how DGLA is stored and mobilized as a neutral lipid. |

| Glycerophospholipids | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI) | Shows the incorporation of DGLA into cell membranes, a key determinant of its availability for eicosanoid synthesis. nih.gov |

| Sphingolipids | Ceramides, Sphingomyelins | Provides context on membrane composition and signaling pathways potentially influenced by changes in PUFA content. |

Synthetic Strategies and Development of Dgla Analogs for Academic Investigation

Stereoselective Synthesis of 8,11,14-Eicosatrienoic Acid

The precise geometry of the double bonds in DGLA is critical for its biological activity. Therefore, stereoselective synthesis methods are paramount for producing the all-cis (Z,Z,Z) isomer, which is the naturally occurring form. nist.gov Total synthesis of trienoic acids with specific double bond configurations often involves sophisticated catalytic processes.

One notable strategy is the use of titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes (allenes) with Grignard reagents. This method allows for the Z-stereoselective formation of unsaturated acids containing a 1Z,5Z,9Z-triene system. nih.gov While not a direct synthesis of DGLA itself, this approach demonstrates a powerful technique for constructing non-methylene-interrupted Z-double bonds, a key structural feature of many bioactive fatty acids. The synthesis typically concludes with an oxidation step, such as Jones oxidation, to yield the final carboxylic acid. nih.gov The total synthesis of related isomeric icosatrienoic acids, such as 5,8,14- and 5,11,14-icosatrienoic acids, has also been achieved, highlighting the modularity of synthetic approaches to this class of molecules. nih.gov

Synthesis of Labeled DGLA and its Precursors for Research

To trace the metabolic fate of DGLA and its precursors, isotopically labeled versions are indispensable research tools. The synthesis of deuterium (B1214612) (²H) or carbon-13 (¹³C) labeled compounds allows for their detection and quantification in complex biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR).

The synthesis of deuterium-labeled polyunsaturated fatty acids (PUFAs) can be achieved through various methods. One approach involves the use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) during the synthesis. nih.gov Another versatile method is the use of a Palladium/Carbon-Aluminum-D₂O (Pd/C-Al-D₂O) system, which facilitates selective hydrogen-deuterium exchange reactions under mild conditions. mdpi.com This has been used to prepare various deuterated compounds, including amino acids. mdpi.com The synthesis of deuterium-labeled γ-linolenic acid (GLA), the direct precursor to DGLA, has been reported to investigate its metabolism and cytotoxicity. nih.govrsc.org

Carbon-13 labeling is another powerful technique. For instance, [3-¹³C] γ-linolenic acid was chemically synthesized to study the in vivo synthesis of arachidonic acid in suckling rats, a pathway where DGLA is a key intermediate. researchgate.net This synthesis involved the elongation of a C₁₂-alcohol using a malonic ester, among other steps, resulting in the desired labeled precursor. researchgate.net These labeled molecules are crucial for understanding the conversion rates and tissue distribution of DGLA and its metabolites. researchgate.netnih.gov

Rational Design and Synthesis of DGLA Derivatives and Analogues

The rational design and synthesis of DGLA derivatives aim to create molecules with enhanced stability, specific biological activities, or novel therapeutic properties. This involves modifying the carboxylic acid head group, the hydrocarbon tail, or the double bonds.

Epoxyeicosatrienoic acids (EETs) are important signaling molecules derived from the epoxidation of polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases. nih.govnih.gov DGLA can be metabolized by CYP enzymes to form epoxy-DGLA derivatives, also known as epoxyeicosadienoic acids (EEDs). nih.gov These metabolites have been implicated in various physiological processes.

The synthesis of specific EET regioisomers and their analogs allows for the investigation of their structure-function relationships. nih.gov For example, surrogates of 14,15-EET have been synthesized with modifications to the carboxylate group to create more stable mimics for in vivo studies. acs.org These synthetic analogs are vital tools for exploring the therapeutic potential of the CYP pathway metabolites of DGLA.

Hydroxy-DGLA derivatives, known as hydroxyeicosatrienoic acids (HETrEs), are another major class of DGLA metabolites, primarily synthesized via the lipoxygenase (LOX) enzyme pathway. researchgate.net For example, 15-lipoxygenase converts DGLA into 15-(S)-HETrE, a molecule with known anti-inflammatory properties. nih.govresearchgate.net Similarly, 5-lipoxygenase can produce 8-hydroxy-9E,11Z,14Z-eicosatrienoic acid (8-HETrE).

The enzymatic synthesis of these derivatives can be mimicked or scaled up using isolated enzymes or whole-cell systems. wur.nl Chemical synthesis provides access to specific isomers and analogs that may not be readily produced biologically. The synthesis of various hydroxy fatty acids has been demonstrated, often involving the use of specific oxidizing agents and stereocontrolled reactions. nih.gov These synthetic compounds are crucial for studying the biological activities of individual LOX metabolites.

The endocannabinoid system is a crucial neuromodulatory system, with its primary ligands being derivatives of polyunsaturated fatty acids. mdpi.com While the most well-known endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are derived from arachidonic acid, other PUFAs, including DGLA, can also serve as precursors for the synthesis of endocannabinoid-like molecules. mdpi.comyoutube.com

The synthesis of these DGLA-derived endocannabinoids involves the enzymatic conjugation of DGLA to an ethanolamine (B43304) or glycerol (B35011) backbone. These synthetic analogs are valuable for investigating their interaction with cannabinoid receptors and their potential roles in modulating the endocannabinoid system.

A modern approach in drug design involves creating hybrid molecules that combine two or more pharmacologically active scaffolds to achieve synergistic or enhanced biological effects. nih.gov Trienoic acid fragments, including those from DGLA, can be incorporated into such hybrids.

The synthesis of these molecules typically involves linking the fatty acid to another bioactive molecule (e.g., curcumin, oleanolic acid, or various heterocyclic compounds) via a stable or metabolizable linker, such as succinic acid or an amide bond. nih.govmdpi.commdpi.com For example, hybrid molecules have been synthesized based on lithocholic acid and a dienoic fatty acid, demonstrating high cytotoxicity against certain cancer cell lines. mdpi.com The design and synthesis of such hybrid compounds open new avenues for developing novel therapeutic agents with improved efficacy and targeting capabilities. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of DGLA in research settings?

- Methodological Answer :

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to verify double-bond geometry (e.g., coupling constants for cis configurations at positions 8, 11, and 14) and carbon chain length, as demonstrated in NMR analyses of DGLA derivatives . Mass spectrometry (MS) with high-resolution data (e.g., m/z 306.2559 for [M+H]⁺) further validates molecular composition .

- Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) can achieve >99% purity, as reported for synthetic DGLA standards . Solubility in ethanol or DMSO (up to 100 mM) should be confirmed for experimental consistency .

Q. How is DGLA biosynthetically converted to arachidonic acid, and what experimental approaches validate this pathway?

- Methodological Answer :

- Biosynthesis Pathway : DGLA undergoes Δ5-desaturation by Δ5-desaturase (FADS1) to form arachidonic acid (20:4, n-6). This is validated using radiolabeled DGLA (e.g., ¹⁴C or ³H isotopes) in cell cultures (e.g., HTC hepatoma cells), followed by lipid extraction (Folch method ) and thin-layer chromatography (TLC) to track metabolite conversion .

- Enzyme Activity Assays : Measure Δ5-desaturase activity in microsomal fractions via substrate-specific oxygen consumption or product quantification using LC-MS .

Advanced Research Questions

Q. What factors contribute to the observed higher bioactivity of DGLA compared to arachidonic acid in certain bioassays?

- Methodological Answer :

- Concentration-Response Analysis : In sperm activation assays, DGLA exhibits ~5× higher potency than arachidonic acid (mean minimum effective concentration: 4.47 × 10⁻⁵ M vs. 2.28 × 10⁻⁴ M). Experimental replicates (n=9) and dose-response curves are critical to confirm this discrepancy .

- Structural Determinants : The position and geometry of double bonds (8Z,11Z,14Z in DGLA vs. 5Z,8Z,11Z,14Z in arachidonic acid) may influence receptor binding or metabolic stability. Molecular docking simulations or competitive binding assays can test this hypothesis .

Q. What in vitro models are effective for studying the metabolic regulation of DGLA, and how are they implemented?

- Methodological Answer :

- HTC Cell Culture : Hepatoma-derived HTC cells retain Δ5-desaturase activity, making them suitable for studying DGLA metabolism. Cells are cultured in Swim's S-77 medium supplemented with 10% fetal bovine serum (FBS) and exposed to DGLA (10–100 µM) for 24–48 hours. Lipid extracts are analyzed via GC-MS to quantify arachidonic acid production .

- Mitochondrial Studies : DGLA's role in mitochondrial function (e.g., cardiolipin remodeling) is tested using iPLA2γ-knockout models. Inhibition of iPLA2 with bromoenol lactone (BEL) and rescue experiments with DGLA (vs. inactive analogs) assess its impact on mitochondrial membrane integrity .

Q. How can researchers design experiments to investigate the substrate specificity of Δ5-desaturase in DGLA metabolism?

- Methodological Answer :

- Substrate Competition Assays : Co-incubate Δ5-desaturase with DGLA and structural analogs (e.g., eicosa-5,8,11-trienoic acid) to measure competitive inhibition. Use LC-MS to quantify product ratios and calculate enzyme kinetic parameters (Km, Vmax) .

- Gene Silencing/Overexpression : CRISPR-Cas9-mediated knockout or transient overexpression of FADS1 in cell lines (e.g., HEK293) clarifies its role in DGLA conversion. RNA-seq and lipidomic profiling validate pathway specificity .

Key Research Findings

- DGLA is a precursor to anti-inflammatory eicosanoids (e.g., PGE1), contrasting with pro-inflammatory mediators derived from arachidonic acid .

- HTC cells preferentially convert DGLA to arachidonic acid over linoleic acid, highlighting rate-limiting steps in fatty acid elongation .

- DGLA rescues mitochondrial dysfunction in iPLA2γ-deficient models, suggesting therapeutic potential in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.